Home > Products > Screening Compounds P137259 > Diphenyl purine derivative 5
Diphenyl purine derivative 5 -

Diphenyl purine derivative 5

Catalog Number: EVT-10965169
CAS Number:
Molecular Formula: C27H28Cl2N6O
Molecular Weight: 523.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Diphenyl purine derivative 5 is classified under substituted purines, which are derivatives of the parent purine structure. These compounds often exhibit diverse biological activities, making them significant in medicinal chemistry. The synthesis of diphenyl purine derivative 5 involves reactions that utilize starting materials such as aniline and dichloropurine, leading to compounds with enhanced pharmacological profiles.

Synthesis Analysis

Methods and Technical Details

The synthesis of diphenyl purine derivative 5 typically employs nucleophilic substitution reactions. One effective method involves reacting aniline with 2,6-dichloropurine under controlled conditions. This reaction benefits from microwave irradiation, which promotes higher yields and cleaner product formation compared to traditional heating methods.

Key steps in the synthesis include:

The synthesis process can be optimized by varying reaction conditions such as temperature and solvent choice, which influence the nucleophilicity of the reactants and the reaction kinetics .

Molecular Structure Analysis

Structure and Data

Diphenyl purine derivative 5 features a complex molecular structure characterized by its two phenyl groups attached to the purine core. The molecular formula is typically represented as C16H16ClN5O, reflecting the presence of chlorine and nitrogen atoms integral to its function.

  • Molecular Weight: Approximately 315.78 g/mol.
  • Structural Features: The compound exhibits tautomerism, with different forms influencing its reactivity and interaction with biological targets.

Nuclear Magnetic Resonance spectroscopy data indicates broad signals that suggest the presence of tautomers or restricted conformations within the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

Diphenyl purine derivative 5 can undergo various chemical reactions that enhance its utility in biological systems. These include:

  • Nucleophilic Substitution: The primary reaction pathway for synthesizing diphenyl purine derivative 5 involves nucleophilic attack on electrophilic centers in dichloropurine.
  • Tautomerization: The compound can exist in multiple tautomeric forms, affecting its stability and reactivity.

The reactivity profile of diphenyl purine derivative 5 makes it suitable for further modifications, potentially leading to derivatives with enhanced pharmacological properties .

Mechanism of Action

Process and Data

The mechanism of action for diphenyl purine derivative 5 primarily involves its interaction with specific biological targets such as kinases. Research indicates that this compound can inhibit key enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation.

  • Target Enzymes: Aurora-B kinase and Monopolar spindle 1.
  • Biological Impact: Inhibition of these enzymes can lead to reduced cell viability in cancer cell lines, suggesting potential applications in cancer therapy.

Data from docking studies reveal favorable binding interactions between diphenyl purine derivative 5 and its targets, supporting its role as a promising therapeutic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Diphenyl purine derivative 5 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in polar solvents due to its heterocyclic structure.
  • Melting Point: Specific melting points can vary based on purity but are typically within a defined range for similar compounds.
  • Stability: The compound’s stability is influenced by environmental factors such as pH and temperature.

Analyses using techniques like Differential Scanning Calorimetry provide insights into thermal stability, while spectroscopic methods elucidate structural characteristics .

Applications

Scientific Uses

Diphenyl purine derivative 5 has several significant applications in scientific research:

  • Anticancer Research: Its ability to inhibit specific kinases positions it as a candidate for developing anticancer therapies.
  • Biochemical Studies: The compound serves as a valuable tool for studying enzymatic mechanisms and cellular processes involving purines.
  • Drug Development: Ongoing research aims to modify this compound further to enhance its efficacy and reduce potential side effects.
Introduction: Diphenyl Purine Derivatives as Privileged Scaffolds in Medicinal Chemistry

Structural Evolution of Purine-Based Pharmacophores in Targeted Drug Discovery

Purine derivatives represent a cornerstone of medicinal chemistry due to their intrinsic bioactivity and structural versatility. The diphenyl purine scaffold emerged as a privileged structure following the clinical failure of centrally acting cannabinoid receptor 1 (CB1) antagonists like rimonabant. Early CB1 antagonists featured a pyrazole core (e.g., rimonabant) but suffered from psychiatric side effects due to central nervous system (CNS) penetration. This limitation drove structural innovation toward purine-based antagonists like otenabant (diphenyl purine scaffold), which exhibited unique physicochemical properties predictive of peripheral restriction: high topological polar surface area (TPSA = 102 Ų), molecular weight >500 Da, and three hydrogen bond donors [1] [2].

Despite these characteristics, otenabant demonstrated significant CNS penetration due to intramolecular hydrogen bonding between its primary amide and ethylamine groups. This molecular "folding" effectively masked polarity, enabling blood-brain barrier (BBB) crossing [1]. To overcome this, researchers strategically modified the purine core at three key positions:

  • N9-Alkylation: Enhanced metabolic stability and modulated receptor affinity
  • C2-Substitution: Introduction of piperidine/piperazine for solubility and polarity
  • C6-Substitution: Polar functional groups (carbamates, sulfonamides) to increase TPSA without intramolecular H-bonding [1] [2]

Table 1: Structural Evolution from Otenabant to Derivative 5

CompoundCore StructureC2 SubstituentC6 SubstituentTPSA (Ų)CNS Permeability (MDCK A-B%)
OtenabantDiphenyl purineEthylaminePrimary amide102~40%
Compound 9Diphenyl purinePiperidineNone906%
Compound 10Diphenyl purinePiperidineMethyl carbamate85<1%
Derivative 5Diphenyl purinePiperidinen-Butyl carbamate85<1% [1]

Therapeutic Rationale for Peripherally Restricted CB1 Receptor Antagonists

CB1 receptors are widely expressed in peripheral metabolic tissues (liver, adipose, pancreas), where they regulate glucose homeostasis, lipid metabolism, and fibrotic processes. Central CB1 antagonism, while effective for weight loss, produced neuropsychiatric adverse effects including depression and suicidal ideation. This dichotomy established a compelling rationale for peripherally restricted antagonists that could modulate metabolic pathologies without CNS exposure [1] [2] [3].

Key therapeutic targets for such compounds include:

  • Metabolic dysfunction-associated steatotic liver disease (MASLD): Hepatic CB1 activation promotes de novo lipogenesis and inhibits fatty acid oxidation
  • Obesity-related insulin resistance: Adipose tissue CB1 blockade enhances adiponectin secretion and glucose uptake
  • Diabetic nephropathy: Renal CB1 antagonism reduces inflammation and fibrosis [1] [6]

Preclinical validation emerged from compounds like JD5037, a peripherally restricted rimonabant analog showing efficacy in rodent models of obesity and fatty liver without CNS effects. However, rimonabant-derived scaffolds faced limitations in oral bioavailability and potency. Diphenyl purines offered distinct advantages: enhanced rigidity for receptor selectivity, synthetic versatility for polarity optimization, and improved drug-like properties [2] [3].

Diphenyl Purine Derivative 5: Positional Isomerism and Pharmacokinetic Optimization

Derivative 5 (N-{1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}pentanamide) exemplifies strategic molecular design to enforce peripheral restriction. Its development addressed three critical challenges:

Positional Isomerism and Electronic Effects

  • Chlorophenyl orientation: The 8-(2-chlorophenyl)/9-(4-chlorophenyl) configuration creates optimal steric hindrance for CB1 binding pocket accommodation
  • Carbamate vs. amide: Replacement of otenabant’s amide with a n-butyl carbamate at C6 prevents intramolecular H-bond formation while maintaining hydrogen bond acceptor capacity
  • Piperidine positioning: 4-Amino piperidine at C2 provides a protonatable nitrogen that enhances solubility without increasing BBB permeability [1] [2]

Physicochemical Determinants of Peripheral Selectivity

Derivative 5 achieves exceptional peripheral restriction through balanced optimization:

  • Polar surface area: TPSA = 85 Ų (below the 90 Ų threshold typical for CNS exclusion)
  • Molecular weight: 552.5 Da (above 500 Da threshold)
  • Rotatable bonds: Limited to 7 (reduces membrane diffusivity)
  • LogP: Calculated 5.2 (permits membrane penetration for oral absorption but not BBB crossing) [2]

Table 2: Pharmacokinetic Profile of Derivative 5 in Sprague-Dawley Rats

ParameterDerivative 5OtenabantRimonabant
Oral bioavailabilityHigh (Cmax = 1653 ng/mL)HighHigh
Brain/Plasma ratio0.01–0.07>0.50.3–0.5
MDCK-mdr1 A→B permeability<1%~40%>100%
CB1/CB2 Selectivity>50-fold>100-fold>100-fold [1] [2]

Synthetic Strategy and Structure-Activity Relationship (SAR)

Derivative 5 was synthesized via a three-step sequence:

  • N9-Alkylation of 2,6-dichloropurine with 1-(2-chloroethyl)-4-chlorobenzene
  • C6 Amination with 4-aminopiperidine
  • Carbamate formation via reaction with n-butyl chloroformate [2]

Critical SAR insights from analogues:

  • Carbamate chain length: n-Butyl provided optimal potency (Ke = 4.9 nM) and selectivity (CB2/CB1 Ki ratio = 54) while maintaining peripheral restriction
  • Branched vs. linear chains: iso-Butyl analogue showed reduced selectivity (22-fold CB1/CB2)
  • Cyclohexyl substitution: Enhanced lipophilicity but increased brain penetration (B/P 0.14–0.46)
  • Aromatic carbamates: Phenyl carbamate (Compound 7) increased potency (Ki = 2.55 nM) but reduced solubility [2]

Derivative 5's preclinical profile demonstrates the success of structure-based peripheral restriction: potent CB1 antagonism (Ke = 4.9 nM), >50-fold selectivity over CB2, oral bioavailability, and negligible brain penetration (B/P ratio 0.01–0.07). This molecular design paradigm establishes diphenyl purines as a versatile platform for next-generation peripherally targeted therapeutics [2] [6].

Properties

Product Name

Diphenyl purine derivative 5

IUPAC Name

N-[1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]piperidin-4-yl]pentanamide

Molecular Formula

C27H28Cl2N6O

Molecular Weight

523.5 g/mol

InChI

InChI=1S/C27H28Cl2N6O/c1-2-3-8-23(36)32-19-13-15-34(16-14-19)26-24-27(31-17-30-26)35(20-11-9-18(28)10-12-20)25(33-24)21-6-4-5-7-22(21)29/h4-7,9-12,17,19H,2-3,8,13-16H2,1H3,(H,32,36)

InChI Key

JSIOAJBHLWGADL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.